2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN2O6/c1-34-19-8-6-18(7-9-19)29-25(31)15-30-14-21(26(32)16-2-4-17(28)5-3-16)27(33)20-12-23-24(13-22(20)30)36-11-10-35-23/h2-9,12-14H,10-11,15H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSMVZSWBYQIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the fluorobenzoyl group through Friedel-Crafts acylation. The dioxino ring is then formed via cyclization reactions, and finally, the methoxyphenylacetamide group is introduced through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
The compound “2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide” represents a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry. This article explores its scientific research applications, focusing on its biological activities, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases. For example:
- A study demonstrated that derivatives of quinoline with modifications at the 8-position showed enhanced cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.
Antimicrobial Properties
The presence of the fluorine atom and specific functional groups enhances the compound's antimicrobial activity. Studies have shown that:
- Compounds with similar structural characteristics have demonstrated broad-spectrum antimicrobial effects against various pathogens. For instance:
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | Escherichia coli | 1 µg/mL |
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be significantly influenced by structural modifications. Key observations include:
- Fluorine Substitution : Enhances lipophilicity and bioavailability.
- Methoxy Group : Potentially increases solubility and alters metabolic pathways.
Study 1: Antitumor Evaluation
In vitro studies have evaluated the antitumor effects of related quinoline derivatives. These studies typically involve:
- Assessing cytotoxicity against cancer cell lines.
- Investigating apoptosis pathways activated by these compounds.
Study 2: Antimicrobial Testing
Research on antimicrobial activity has involved:
- Testing against clinical isolates of bacteria.
- Evaluating the minimum inhibitory concentrations to determine efficacy.
Mechanism of Action
The mechanism of action of 2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The fluorobenzoyl group enhances its binding affinity to enzymes and receptors, while the methoxyphenylacetamide group can interact with cellular proteins, affecting various signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to ; †Calculated using mono-isotopic mass data from .
Key Observations :
Substituent Effects on Benzoyl/Sulfonyl Groups: The target compound’s 4-fluorobenzoyl group (electron-withdrawing) may improve metabolic stability compared to the 4-ethoxybenzoyl group (electron-donating) in , which could enhance lipophilicity but reduce oxidative stability.
Acetamide Substituent Positioning :
- The 4-methoxyphenyl group in the target compound provides para-substitution, favoring planar interactions with target proteins. In contrast, the 3-methoxyphenyl group in may induce steric hindrance, while the 2,4-dimethoxyphenyl in offers dual solubility-enhancing substituents.
Molecular Weight and Drug-Likeness :
- All analogs fall within the 480–515 g/mol range, adhering to Lipinski’s rule of five. The target compound’s molecular weight (≈514.51 g/mol) is comparable to its analogs, suggesting similar bioavailability profiles.
Biological Activity
The compound 2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, anticancer, and other pharmacological activities.
Chemical Structure
The structure of the compound can be broken down into several functional components:
- Fluorobenzoyl Group : This moiety is known for enhancing the lipophilicity and biological activity of compounds.
- Dioxin and Quinoline Rings : These heterocyclic structures are often associated with various biological activities including antimicrobial and anticancer properties.
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antibacterial activity. For instance:
- Fluorinated Compounds : Fluorinated derivatives have been shown to possess enhanced antibacterial properties against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 15a | 3.91 | Effective against MRSA |
| 16a | 15.63 | Effective against MRSA |
The presence of electron-withdrawing groups like fluorine in the para position increases the compound's ability to interact with bacterial targets, enhancing its potency .
Anticancer Activity
The quinoline derivatives are often explored for their anticancer potential:
- Mechanism of Action : Compounds similar to the target molecule have been found to induce apoptosis in cancer cells through various pathways, including inhibition of specific kinases involved in cell proliferation .
Other Pharmacological Activities
Beyond antibacterial and anticancer effects, preliminary research suggests that this compound may also exhibit:
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines.
- Antioxidant Activity : The presence of dioxin rings may contribute to scavenging free radicals.
Case Studies
- Case Study on Antibacterial Efficacy : A study investigated a series of fluorinated thiosemicarbazides and determined that those with electron-withdrawing substituents had improved antibacterial activity against clinical isolates of MRSA. The compound was hypothesized to follow a similar trend due to its structural components .
- Case Study on Anticancer Effects : In vitro studies on quinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can its purity be validated?
Methodological Answer: The compound’s synthesis typically involves multi-step heterocyclic chemistry. Key steps include:
- Friedel-Crafts acylation to introduce the 4-fluorobenzoyl group (optimized using Lewis acids like AlCl₃ at 0–5°C) .
- Cyclocondensation with a dioxane precursor under reflux in anhydrous THF .
- Acetamide coupling via EDC/HOBt-mediated amidation between the quinoline core and 4-methoxyaniline .
Purity Validation: - HPLC (C18 column, acetonitrile/water gradient, ≥95% purity).
- ¹H/¹³C NMR to confirm substituent integration and absence of side products (e.g., δ 7.8–8.2 ppm for quinoline protons) .
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- X-ray Crystallography: Resolves the fused dioxinoquinoline ring system and confirms regioselectivity of substituents. Example: C–C bond lengths in the quinoline core (1.38–1.42 Å) and torsion angles (<5° deviation) .
- FT-IR: Identifies carbonyl stretches (1670–1720 cm⁻¹ for ketone and amide groups) .
- High-Resolution Mass Spectrometry (HRMS): Matches observed [M+H]⁺ to theoretical molecular weight (e.g., 505.18 g/mol ± 0.01) .
Q. How should solubility and stability be managed during in vitro studies?
Methodological Answer:
- Solubility: Use DMSO for stock solutions (tested at 10 mM, filtered through 0.22 μm PTFE). For aqueous buffers, add Tween-80 (<0.1% v/v) to prevent precipitation .
- Stability: Store lyophilized powder at –20°C under argon. Monitor degradation via LC-MS over 48 hours in PBS (pH 7.4) .
Advanced Research Questions
Q. How can reaction yields be optimized for the dioxinoquinoline core synthesis?
Methodological Answer: A fractional factorial design (FFD) can identify critical variables:
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
Methodological Answer:
- Dynamic NMR Experiments: Vary temperature (25–80°C) to detect rotational barriers in the acetamide group (e.g., coalescence temperature at 60°C) .
- 2D-COSY/NOESY: Assign coupling patterns (e.g., meta-fluorobenzoyl vs. ortho-methoxy phenyl interactions) .
- Cross-validate with DFT Calculations: Compare computed ¹³C chemical shifts (Gaussian 16, B3LYP/6-31G*) to experimental data .
Q. What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Kinase Inhibition Assays: Use TR-FRET-based platforms (e.g., EGFR/L858R mutant IC₅₀ determination, 10-dose dilution series) .
- Cytotoxicity Screening: MTT assay in HEK293 and HeLa cells (48-hour exposure, EC₅₀ reported with 95% CI) .
- Metabolic Stability: Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS (t₁/₂ > 30 mins preferred) .
Q. How can computational modeling predict binding modes to target proteins?
Methodological Answer:
Q. What are the challenges in scaling up the synthesis, and how are they addressed?
Methodological Answer:
Q. How to investigate regioselectivity in derivatization reactions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
